2-Pyridineboronic acid
CAS No.: 197958-29-5
Cat. No.: VC21070730
Molecular Formula: C5H6BNO2
Molecular Weight: 122.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 197958-29-5 |
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Molecular Formula | C5H6BNO2 |
Molecular Weight | 122.92 g/mol |
IUPAC Name | pyridin-2-ylboronic acid |
Standard InChI | InChI=1S/C5H6BNO2/c8-6(9)5-3-1-2-4-7-5/h1-4,8-9H |
Standard InChI Key | UMLDUMMLRZFROX-UHFFFAOYSA-N |
SMILES | B(C1=CC=CC=N1)(O)O |
Canonical SMILES | B(C1=CC=CC=N1)(O)O |
Introduction
Chemical Structure and Properties
2-Pyridineboronic acid (CAS: 197958-29-5) is an organoboron compound with the molecular formula C5H6BNO2 and a molecular weight of 122.92 g/mol . It is a derivative of pyridine, where a boronic acid group (-B(OH)2) is attached to the carbon at position 2 of the pyridine ring. The compound is also known by several synonyms, including pyridine-2-boronic acid, 2-pyridinylboronic acid, 2-pyridylboronic acid, and pyridin-2-ylboronic acid .
Physical Properties
The physical and chemical properties of 2-Pyridineboronic acid are summarized in Table 1:
Chemical Identifiers
For comprehensive identification and database searching, the following chemical identifiers are provided in Table 2:
Identifier | Value |
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CAS Number | 197958-29-5 |
Molecular Formula | C5H6BNO2 |
IUPAC Name | pyridin-2-ylboronic acid |
InChI Key | UMLDUMMLRZFROX-UHFFFAOYSA-N |
SMILES | OB(O)C1=CC=CC=N1 |
MDL Number | MFCD00151844 |
PubChem CID | 2762745 |
Synthesis Methods
Several approaches have been developed for the synthesis of 2-Pyridineboronic acid, with each method offering specific advantages depending on the scale, available starting materials, and desired purity. The five main synthetic routes include:
Halogen-Metal Exchange and Borylation
This is one of the most common methods for synthesizing 2-Pyridineboronic acid. It typically involves the reaction of 2-bromopyridine with a lithiating agent (such as n-butyllithium) followed by treatment with a trialkyl borate . The detailed procedure as described in the literature involves:
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Dissolution of 2-bromopyridine (10 mmol) and triisopropyl borate (20 mmol) in a mixture of dry toluene and THF
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Cooling to -30°C under nitrogen atmosphere
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Slow addition of 1.6 M n-BuLi in n-hexane (10 mmol)
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Stirring at -30°C for 3 hours, then at room temperature for an additional 3 hours
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Addition of concentrated hydrochloric acid, followed by neutralization to pH 8 with saturated NaHCO₃ solution
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Extraction with dichloromethane, drying, and purification by column chromatography
This method has been reported to yield 81% of the desired product .
Directed Ortho-Metallation (DoM) and Borylation
This approach utilizes a metalation reagent to selectively activate the ortho position of the pyridine ring, which is then reacted with a borate ester to introduce the boronic acid group .
Palladium-Catalyzed Cross-Coupling
This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst .
Iridium or Rhodium Catalyzed C-H or C-F Borylation
This advanced method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds of pyridine, offering a more direct approach without requiring halogenated starting materials .
[4+2] Cycloadditions
This method involves the cycloaddition of pyridine with a boron-containing reagent to form the boronic acid derivative .
Applications
2-Pyridineboronic acid has found numerous applications in organic synthesis, pharmaceutical development, and materials science. Its unique reactivity profile makes it particularly valuable in the formation of carbon-carbon bonds.
Organic Synthesis
The primary application of 2-Pyridineboronic acid is in Suzuki-Miyaura cross-coupling reactions, where it serves as a key reagent for the formation of carbon-carbon bonds . This reaction is widely used in the synthesis of complex organic molecules, including:
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Biaryl compounds, which are important structural motifs in pharmaceuticals, agrochemicals, and organic materials
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Heterocyclic compounds, which form the backbone of many biologically active molecules
Pharmaceutical Applications
In pharmaceutical development, 2-Pyridineboronic acid serves as an important building block for the synthesis of various drug candidates and active pharmaceutical ingredients. Specific applications include:
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Synthesis of aryl- and heteroaryl-substituted 3-benzyloxyisothiazoles, which have potential pharmaceutical applications
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Production of novel fluorescent 3-aryl- and 3-methyl-7-aryl- triazolo[1,5-a]pyridines, which can be used as fluorescent probes in biological systems
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Preparation of the 2-pyridyl derivative of quinoline through reaction of its dimethyl ester with bromquinoline
Precursor to Other Boronic Derivatives
2-Pyridineboronic acid serves as a key starting material for the formation of other useful reagents, including:
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Pyridine-2-boronic acid dimethyl ester
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Various pinacol ester derivatives
These derivatives often offer improved stability, solubility, or reactivity profiles for specific applications.
These variations in pricing reflect differences in purity, packaging, and the manufacturing processes employed by different suppliers.
Comparative Analysis with Related Compounds
To better understand the unique properties and applications of 2-Pyridineboronic acid, it is useful to compare it with structurally related compounds:
Comparison with Isomeric Pyridineboronic Acids
Table 5 compares 2-Pyridineboronic acid with its isomers:
Property | 2-Pyridineboronic acid | 3-Pyridineboronic acid | 4-Pyridineboronic acid |
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Position of Boronic Acid Group | 2-position | 3-position | 4-position |
Stability | Less stable due to proximity to nitrogen | More stable | More stable |
Reactivity in Cross-coupling | Highly reactive | Moderate reactivity | Moderate reactivity |
Common Applications | Suzuki coupling, pharmaceutical synthesis | Similar but with different reactivity profile | Similar but with different reactivity profile |
Comparison with 2-Pyridinecarboxylic Acid
While 2-Pyridineboronic acid contains a boronic acid group (-B(OH)₂), 2-Pyridinecarboxylic acid (Picolinic acid, CAS: 98-98-6) contains a carboxylic acid group (-COOH) at the same position. Despite the similar molecular weights (122.92 g/mol vs. 123.11 g/mol), these compounds exhibit significantly different chemical properties and applications .
Current Research and Future Perspectives
Research on 2-Pyridineboronic acid continues to expand, with several promising directions:
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Development of improved synthetic methods with higher yields and greater selectivity
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Exploration of new catalytic systems for more efficient cross-coupling reactions
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Application in the synthesis of novel pharmaceutical compounds, particularly those containing pyridine moieties
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Investigation of potential biological activities of derivatives and conjugates
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Development of new boronic acid protecting groups to enhance stability and selectivity in complex synthesis
The versatility of 2-Pyridineboronic acid ensures its continued importance in organic synthesis and related fields, with ongoing research likely to uncover new applications and improve existing methodologies.
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